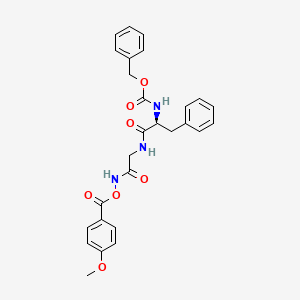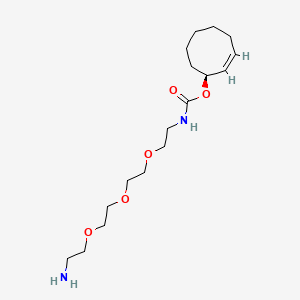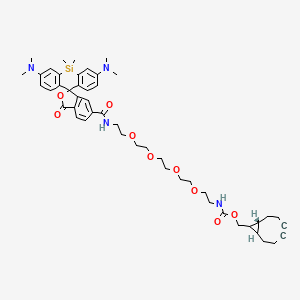
SiR-PEG4-BCN
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SiR-PEG4-BCN is a fluorescent dye and a click chemistry reagent. It contains a bicyclo[6.1.0]non-4-yne (BCN) group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This compound is particularly useful in bioorthogonal chemistry due to its ability to react under mild conditions without the need for a catalyst .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SiR-PEG4-BCN involves the conjugation of a silicon rhodamine (SiR) fluorophore with a polyethylene glycol (PEG) linker and a BCN group. The reaction typically involves the following steps:
Synthesis of SiR Fluorophore: The SiR fluorophore is synthesized through a series of reactions involving the condensation of a rhodamine derivative with a silicon-containing compound.
Attachment of PEG Linker: The PEG linker is attached to the SiR fluorophore through a nucleophilic substitution reaction.
Conjugation with BCN Group: The BCN group is introduced through a click chemistry reaction, where the BCN group is conjugated to the PEG linker
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process requires precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity of the final product. The production is typically carried out in a controlled environment to prevent contamination and degradation of the compound .
化学反応の分析
Types of Reactions
SiR-PEG4-BCN primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This reaction is highly specific and efficient, making it ideal for bioorthogonal applications .
Common Reagents and Conditions
Reagents: Azide-containing molecules are the primary reagents used in reactions with this compound.
Conditions: The reactions are typically carried out under mild conditions, such as room temperature and neutral pH, without the need for a catalyst
Major Products
The major products formed from the reaction of this compound with azide-containing molecules are triazole-linked conjugates. These conjugates retain the fluorescent properties of the SiR fluorophore, making them useful for imaging and labeling applications .
科学的研究の応用
SiR-PEG4-BCN has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates
Biology: Employed in bioorthogonal labeling of biomolecules, such as proteins, nucleic acids, and lipids, for imaging and tracking in live cells
Medicine: Utilized in the development of diagnostic tools and targeted drug delivery systems
Industry: Applied in the production of fluorescent probes and sensors for various analytical applications
作用機序
The mechanism of action of SiR-PEG4-BCN involves the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The BCN group in this compound reacts with azide-containing molecules to form a stable triazole linkage. This reaction is bioorthogonal, meaning it does not interfere with natural biological processes, making it ideal for in vivo applications .
類似化合物との比較
Similar Compounds
SiR-PEG4-N3: Similar to SiR-PEG4-BCN but contains an azide group instead of a BCN group.
SiR-PEG4-DBCO: Contains a dibenzocyclooctyne (DBCO) group, another bioorthogonal reactive group.
Uniqueness
This compound is unique due to its BCN group, which allows for strain-promoted alkyne-azide cycloaddition (SPAAC) reactions under mild conditions without the need for a catalyst. This makes it highly suitable for bioorthogonal applications, particularly in live-cell imaging and labeling .
特性
分子式 |
C48H62N4O9Si |
|---|---|
分子量 |
867.1 g/mol |
IUPAC名 |
[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[2-[[3',7'-bis(dimethylamino)-5',5'-dimethyl-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C48H62N4O9Si/c1-51(2)34-14-17-40-43(30-34)62(5,6)44-31-35(52(3)4)15-18-41(44)48(40)42-29-33(13-16-38(42)46(54)61-48)45(53)49-19-21-56-23-25-58-27-28-59-26-24-57-22-20-50-47(55)60-32-39-36-11-9-7-8-10-12-37(36)39/h13-18,29-31,36-37,39H,9-12,19-28,32H2,1-6H3,(H,49,53)(H,50,55)/t36-,37+,39? |
InChIキー |
BOBFUSGLBBAKFU-AAZKRURQSA-N |
異性体SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCOCCOCCOCCOCCNC(=O)OCC6[C@H]7[C@@H]6CCC#CCC7)C(=O)O3 |
正規SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCOCCOCCOCCOCCNC(=O)OCC6C7C6CCC#CCC7)C(=O)O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


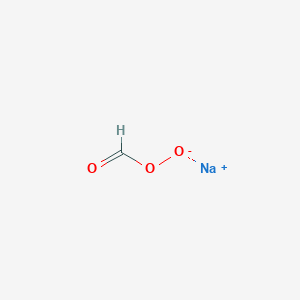
![5-fluoro-3-[(3E)-3-(2-piperazin-1-ylethoxyimino)indol-2-yl]-1H-indol-2-ol](/img/structure/B12384048.png)

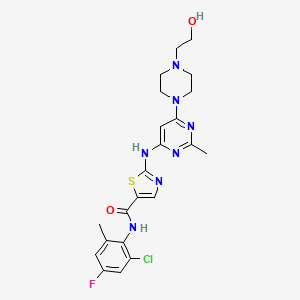


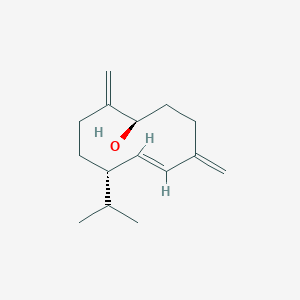
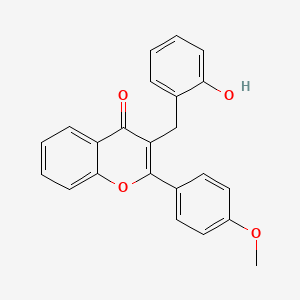
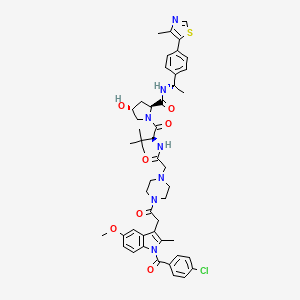

![tetrasodium;(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-[6-[2-[2-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-6-oxohexyl]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12384108.png)
![dicopper;disodium;4-oxido-7-[[5-oxido-6-[(2-oxido-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12384119.png)
